molecular formula C20H19NO3 B3109890 ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate CAS No. 177578-74-4

ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate

Cat. No. B3109890
CAS RN: 177578-74-4
M. Wt: 321.4 g/mol
InChI Key: JCDPVAFXEVHKCM-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate, also known as EPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and biological research. EPPA is a complex molecule with a unique structure that makes it an interesting target for synthetic chemists.

Scientific Research Applications

Chemical Synthesis and Structure

  • The compound has been synthesized and structurally analyzed in various studies. For instance, Imhof (2007) prepared a related compound from (2,4,6-trimethylphenyl)(1H-pyrrol-2-ylmethylene)amine and phenyl isocyanate, highlighting the importance of the pyrrolo[1,2c]imidazole core in its structure (Imhof, 2007).

Reaction Mechanisms

  • Ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, related to the compound , have been studied for their reaction with tetronic acid, demonstrating complex chemical interactions important in organic synthesis (Kamalova et al., 2018).

Analgesic and Anti-inflammatory Applications

  • Research by Agudoawu and Knaus (2000) explored compounds with a structure similar to ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate for their potential analgesic and anti-inflammatory activities. This study underscores the potential therapeutic applications of such compounds (Agudoawu & Knaus, 2000).

Antimicrobial Activity

  • Compounds structurally related to ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate have been synthesized and tested for antimicrobial activity. Chandrashekhar et al. (2013) synthesized new derivatives and tested them against various bacterial and fungal strains, showing the potential of these compounds in antimicrobial applications (Chandrashekhar, Reddy, & Fasiulla, 2013).

Catalytic Properties

  • The compound's derivatives have been studied for their catalytic properties. For example, Shanmugapriya et al. (2004) investigated the vapor phase reaction of phenol with ethyl acetate over molecular sieves, highlighting the potential use of these compounds in catalysis (Shanmugapriya et al., 2004).

Spectroscopic Analysis and Molecular Docking

  • El-Azab et al. (2016) conducted a comprehensive spectroscopic analysis and molecular docking study of a compound closely related to ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate, providing insights into its electronic structure and potential interactions with biological targets (El-Azab et al., 2016).

properties

IUPAC Name

ethyl 2-phenyl-2-(2-pyrrol-1-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-23-20(22)19(16-10-4-3-5-11-16)24-18-13-7-6-12-17(18)21-14-8-9-15-21/h3-15,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDPVAFXEVHKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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